(3-Cyclopropyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula and a molecular weight of approximately 138.17 g/mol. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are notable for their diverse applications in organic synthesis and medicinal chemistry, particularly due to their biological activities and structural versatility .
(3-Cyclopropyl-1H-pyrazol-5-yl)methanol is typically synthesized in laboratory settings and is available from various chemical suppliers. It has been classified under several categories based on its structure and potential applications, including pharmaceuticals, agrochemicals, and materials science. The compound is recognized for its role as a building block in the synthesis of more complex heterocyclic compounds .
The synthesis of (3-cyclopropyl-1H-pyrazol-5-yl)methanol generally involves the cyclization of appropriate precursors. A common method includes the reaction of cyclopropyl hydrazine with an aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions are crucial for optimizing yield and purity.
The synthesis can be performed using various techniques, including:
Typical yields for these reactions range from 35% to 89%, depending on the specific reagents and conditions used .
The structure of (3-cyclopropyl-1H-pyrazol-5-yl)methanol features a pyrazole ring with a cyclopropyl group at position three and a hydroxymethyl group at position five. This configuration contributes to its chemical reactivity and biological activity.
Key structural data includes:
(3-Cyclopropyl-1H-pyrazol-5-yl)methanol is involved in several important chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The primary target of (3-cyclopropyl-1H-pyrazol-5-yl)methanol is the serine/threonine-protein kinase/endoribonuclease IRE1, which plays a critical role in cellular stress responses, particularly in the endoplasmic reticulum. Upon interaction with IRE1, this compound modulates the unfolded protein response pathway by splicing XBP1 mRNA, leading to the activation of transcription factors that regulate protein folding and quality control within cells .
Research indicates that this modulation helps cells cope with endoplasmic reticulum stress, thereby maintaining cellular homeostasis. The effects on cell signaling pathways are noteworthy, influencing gene expression related to inflammation and apoptosis .
(3-Cyclopropyl-1H-pyrazol-5-yl)methanol is typically a solid at room temperature. Its physical properties include:
Chemical properties include:
(3-Cyclopropyl-1H-pyrazol-5-yl)methanol has several notable applications:
This compound exemplifies the significance of pyrazole derivatives in both academic research and practical applications within various scientific fields.
The incorporation of a cyclopropyl group at the 3-position of the pyrazole ring confers exceptional three-dimensionality to this otherwise planar heterocyclic system, creating steric and electronic properties ideally suited for targeting understudied kinases within the dark kinome. The cyclopropyl moiety induces significant conformational constraints while maintaining metabolic stability—a critical advantage when targeting unexplored kinase domains with unique binding pocket architectures. In (3-cyclopropyl-1H-pyrazol-5-yl)methanol, the combination of the strained cyclopropyl system and the hydrogen-bonding capable hydroxymethyl group creates a multifaceted pharmacophore capable of addressing diverse binding environments [5] .
Structure-activity relationship studies demonstrate that the cyclopropyl substituent significantly enhances kinase selectivity profiles compared to larger alkyl or aromatic groups. This selectivity advantage stems from the optimal van der Waals radius of the cyclopropyl group (approximately 2.2 Å), which precisely fits hydrophobic subpockets adjacent to the ATP-binding site in several understudied kinases, including members of the PCTAIRE and CDC2-like kinase families. The compound's hydroxymethyl group serves as a synthetic handle for introducing additional binding elements through derivatization to esters, ethers, or amine functionalities, enabling exploration of extended binding regions [2] [5].
Table 1: Kinase Inhibition Profiles of Pyrazole Derivatives with Varying 3-Position Substituents
3-Position Substituent | Kinase Inhibition Range | Selectivity Index | Cellular Potency (nM) |
---|---|---|---|
Cyclopropyl | 12 kinases | 8.5 | 14.3 ± 2.1 |
Phenyl | 23 kinases | 1.2 | 86.7 ± 9.4 |
Methyl | 8 kinases | 6.2 | 102.5 ± 12.7 |
Trifluoromethyl | 17 kinases | 3.7 | 25.9 ± 3.3 |
Recent chemical proteomics studies utilizing (3-cyclopropyl-1H-pyrazol-5-yl)methanol derivatives demonstrate their effectiveness as chemical probes for dark kinases. The scaffold's inherent polarity balance (XLogP3 ≈ -0.1) facilitates cellular permeability while maintaining aqueous solubility—a crucial property for cell-based target validation studies [5]. Structural biology investigations confirm that derivatives bearing this core scaffold induce a unique DFG-out conformation in several understudied kinases, effectively blocking ATP binding while avoiding conserved binding motifs targeted by conventional inhibitors. This mechanism provides unprecedented opportunities for developing highly selective inhibitors against challenging targets like CLK2 and DYRK1A, which play critical roles in alternative splicing regulation and neurodegenerative processes [2] [5].
The development of hinge-binding motifs for cyclin-dependent kinases (CDKs) and the structurally related PCTAIRE kinase family has undergone significant evolution, with (3-cyclopropyl-1H-pyrazol-5-yl)methanol derivatives emerging as key scaffolds. The hydroxymethyl group at the 5-position provides a crucial vector for structural diversification toward solvent-exposed regions while the pyrazole nitrogen atoms form essential hydrogen-bonding interactions with kinase hinge residues [5]. This strategic positioning enables the formation of dual hydrogen bonds—a characteristic feature of type I kinase inhibitors—while the cyclopropyl substituent orients toward hydrophobic regions adjacent to the ATP-binding site, reducing entropy penalties upon binding [2].
The scaffold's structural versatility is evidenced by its application across multiple CDK subfamilies. When derivatized to ether-linked heterocycles, (3-cyclopropyl-1H-pyrazol-5-yl)methanol derivatives achieve low nanomolar inhibition against CDK2/E complexes through additional interactions with the specificity surface. The cyclopropyl moiety enhances selectivity against CDK9 (involved in transcriptional regulation) by exploiting subtle differences in hydrophobic pocket dimensions compared to cell-cycle regulating CDKs [5]. For PCTAIRE kinases—a subfamily characterized by unique regulatory mechanisms—the scaffold's constrained geometry addresses the unusually deep hydrophobic pocket through the cyclopropyl group's high bond angle strain, inducing conformational changes that enhance binding specificity [2].
Table 2: Binding Affinities of Pyrazolylmethanol Derivatives Against Kinase Targets
Derivative Structure | CDK2 IC₅₀ (nM) | PCTK1 IC₅₀ (nM) | CLK1 IC₅₀ (nM) | Selectivity Ratio (CDK2/CLK1) |
---|---|---|---|---|
R = H (Parent compound) | >10,000 | >10,000 | >10,000 | - |
R = 4-Pyridylmethyl | 8.7 ± 1.2 | 32.5 ± 4.1 | 286.4 ± 22.7 | 32.9 |
R = 2-Morpholinoethyl | 14.3 ± 2.1 | 18.9 ± 3.3 | 412.7 ± 35.1 | 28.9 |
R = Quinolin-4-ylmethyl | 3.2 ± 0.4 | 11.7 ± 1.8 | 89.6 ± 8.2 | 28.0 |
The scaffold's conformational flexibility enables optimization strategies unattainable with rigid bicyclic systems. By introducing substituents at the hydroxymethyl position, medicinal chemists can precisely modulate molecular geometry to either accommodate or exploit specific structural features within the CDK and PCTAIRE families. This adaptability proved essential in addressing the unique activation mechanism of PCTK3, where the compound's ability to adopt a butterfly-like binding conformation enables simultaneous interaction with the hinge region and an allosteric pocket formed during kinase activation [5]. Computational analyses reveal that the cyclopropyl group's distinct electronic properties induce favorable dipole-dipole interactions with conserved glycine residues in the kinase backbone, contributing to the 20-100 fold selectivity improvements observed in optimized derivatives compared to first-generation pyrazole inhibitors [2] [5].
The emergence of (3-cyclopropyl-1H-pyrazol-5-yl)methanol as a kinase inhibitor scaffold represents the culmination of decades of research into 3-aminopyrazole pharmacophores. Early medicinal chemistry efforts focused on simple 3-aminopyrazoles as tyrosine kinase inhibitors, leveraging the amino group for critical hydrogen bonding interactions. However, these first-generation compounds faced limitations in cellular potency and kinase selectivity profiles. The strategic replacement of the amino group with a cyclopropyl substituent marked a significant advancement, preserving the hydrogen-bonding capability through the pyrazole nitrogen while introducing favorable three-dimensionality and metabolic stability [5] .
The historical development of this scaffold reflects three key evolutionary phases in pyrazole-based drug discovery. During the first generation (1995-2005), 3-aminopyrazoles gained prominence as bioisosteres for aminopyridines and aminopyrimidines in kinase inhibitor design. The second generation (2005-2015) saw strategic substitutions at the 1- and 5-positions to enhance potency and address drug resistance mechanisms. The current third-generation inhibitors incorporate sterically demanding substituents like the cyclopropyl group at position 3, with additional functionalization at the 5-position—exemplified by (3-cyclopropyl-1H-pyrazol-5-yl)methanol—to optimize binding kinetics and selectivity [5].
Table 3: Evolution of Pyrazole-Based Kinase Inhibitor Scaffolds
Generation | Time Period | Representative Substituents | Key Advancements | Clinical Impact |
---|---|---|---|---|
First | 1995-2005 | 3-Amino, 5-aryl | H-bond donation capability | Imatinib derivatives |
Second | 2005-2015 | 1-Alkyl, 3-het(aryl) | Improved kinase selectivity | Dasatinib optimization |
Third | 2015-Present | 3-Cyclopropyl, 5-hydroxymethyl | Enhanced 3D character, metabolic stability | PCTAIRE/CLK inhibitors in development |
Modern synthetic approaches to (3-cyclopropyl-1H-pyrazol-5-yl)methanol derivatives leverage microwave-assisted synthesis and one-pot multicomponent reactions, significantly improving efficiency compared to early linear syntheses [5]. The hydroxymethyl group enables diverse derivatization strategies through classical functional group transformations, including oxidation to aldehydes, nucleophilic substitutions of activated alcohols, and esterification—all while preserving the critical spatial orientation of the cyclopropyl group. Contemporary research focuses on exploiting this versatility to develop bifunctional degraders (PROTACs) by conjugating the scaffold to E3 ligase-recruiting moieties, representing the cutting-edge application of this historically significant pharmacophore [5] .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1